molecular formula C9H16O B085864 2,2,5-Trimethylhex-4-enal CAS No. 1000-30-2

2,2,5-Trimethylhex-4-enal

Cat. No. B085864
CAS RN: 1000-30-2
M. Wt: 140.22 g/mol
InChI Key: TVJYZLLDEHOCJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2,2,5-Trimethylhex-4-enal often involves the use of precursors and reactions that enable the formation of the desired molecular structure. For instance, the synthesis of 3,3-disubstituted pent-4-enals demonstrates the complexity of achieving specific structures through organic synthesis processes, including desulfurization and alkylation reactions (Young, James, & Rettig, 1985).

Molecular Structure Analysis

The molecular structure of related compounds like 2,2,5-Trimethylhex-4-enal has been characterized using various analytical techniques, including X-ray crystallography. These studies provide detailed insights into the geometric configuration, bond lengths, and angles, which are crucial for understanding the chemical behavior and reactivity of these molecules. For example, the structure and reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diyne towards different reagents have been explored to understand its molecular structure and chemical properties (Wrackmeyer, Milius, Tok, & Bubnov, 2002).

Chemical Reactions and Properties

Compounds structurally similar to 2,2,5-Trimethylhex-4-enal participate in a variety of chemical reactions, showcasing their versatility. These reactions can lead to the formation of complex molecular structures or the modification of existing ones. For instance, novel 4-(Trimethylsilyl)aminoalkanes and 4-(Trimethylsilyl)aminoalk-2-enes have been synthesized via unexpected reaction pathways, highlighting the dynamic nature of chemical transformations (Churlaud, Pornet, Oniciu, & Katritzky, 1999).

Scientific Research Applications

  • Regioselectivity in Cyclization Reactions : The compound has been studied for its role in cyclization reactions, particularly regarding the regioselectivity of cyclization of hex-5-enyl radicals. This research is fundamental in understanding reaction pathways in organic synthesis (Beckwith & Lawrence, 1979).

  • Improvement of Regioselectivity in Organic Reactions : The effects of trimethylsilyl chloride on the regioselectivity of organocuprates' addition to enals have been explored. This work contributes to improving yield and selectivity in organic synthesis reactions (Kinderman & McKenzie, 1989).

  • Acylation of Tetramethylpiperidine and Pyrrolidine : Research has been conducted on the acylation of related compounds, leading to the formation of isocyanates and acetamides. Such studies are crucial for developing new synthetic methods and compounds (Berg & Cowling, 1971).

  • Synthesis and Characterization of Substituted Pent-4-enals : Studies have been conducted on the synthesis, characterization, and structural analysis of various substituted pent-4-enals, contributing to the field of synthetic organic chemistry (Young, James, & Rettig, 1985).

  • Behavior in Oil-in-Water Emulsions : The reactivity of similar aldehydes in oil-in-water emulsions has been investigated, providing insights into food chemistry and the stability of food products (Vandemoortele, Simon, Claes, & De Meulenaer, 2020).

  • Radiolysis of Branched Chain Hydrocarbons : Studies on the gamma radiolysis of branched chain hydrocarbons, including compounds structurally similar to 2,2,5-Trimethylhex-4-enal, have implications for understanding the stability and degradation pathways of such compounds (Castello, Grandi, & Munari, 1975).

  • Vibrational Spectra and Internal Rotation Studies : The study of the vibrational spectra and internal rotation of branched nonanes, including compounds similar to 2,2,5-Trimethylhex-4-enal, provides insights into the physical properties of these molecules (Adil, Turrell, Vergoten, & Snyder, 1990).

  • Antihepatotoxic Potentiality in Liver Dysfunction : Research into the liver protective activity of related compounds against paracetamol-induced liver toxicity in mice has significant implications for pharmaceutical sciences (Datta & Choudhury, 2017).

  • Synthesis and Structural Characterization of Isomuscarines : The synthesis and structural characterization of isomuscarines, starting from related compounds, contribute to the field of medicinal chemistry and drug development (Kempter, Frensch, Kopf, Kluge, Csuk, Svoboda, Fuess, & Hartung, 2014).

Safety And Hazards

The safety data sheet for 2,2,5-Trimethylhex-4-enal suggests that it is flammable (Hazard Statement: H225) and can cause skin and eye irritation (Hazard Statements: H315, H319) . In case of exposure, it is recommended to move the person to fresh air, rinse with plenty of water, and seek medical advice .

properties

IUPAC Name

2,2,5-trimethylhex-4-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7-10/h5,7H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJYZLLDEHOCJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20142850
Record name 2,2,5-Trimethylhex-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethylhex-4-enal

CAS RN

1000-30-2
Record name 2,2,5-Trimethyl-4-hexenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5-Trimethylhex-4-enal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,5-Trimethylhex-4-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-trimethylhex-4-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Armesto, MA Austin, OJ Griffiths… - Chemical …, 1996 - pubs.rsc.org
Ph /?Q 0-N Page 1 A novel photochemical synthesis of 5,6-dihydro-4H-1,2-oxazines by DCA-sensitized irradiation of y,b-unsaturated oximes Diego Armesto,* Mark A. Austin, Owain J. …
Number of citations: 17 pubs.rsc.org
S Körbe, A de Meijere, T Labahn - Helvetica chimica acta, 2002 - Wiley Online Library
Palladium‐catalyzed intramolecular reactions of 2‐bromo 1,6‐dienes followed by intermolecular [4+2] cycloaddition with suitable dienophiles in one‐pot operations gave …
Number of citations: 15 onlinelibrary.wiley.com
A Davis - 2022 - deepblue.lib.umich.edu
Carbon−carbon bond forming reactions are among the most desirable transformations to synthetic organic chemists. Olefin−olefin metathesis is one of the most strategic methods …
Number of citations: 0 deepblue.lib.umich.edu
GX Ortiz Jr - 2016 - search.proquest.com
N-Heterocycles are ubiquitous in biologically active natural products and pharmaceuticals. Yet, new syntheses and modifications of N-heterocycles are continually of interest for the …
Number of citations: 2 search.proquest.com

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